16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate

Steroid Chemistry Crystallization Material Purity

Synthesizing halogenated corticosteroids often faces low yields or difficult purifications when introducing chlorine late-stage. This 16α-chloro pregnenolone acetate derivative provides the halogen pre-installed on the D-ring. - **Key differentiator:** Melting point (181-185°C) and specific rotation (-9.3°) significantly differ from non-chlorinated analogs (ΔT up to 26°C, Δ[α] >30°), impacting crystallization and reaction outcomes. - **Application:** Direct building block for 16α-halogenated corticosteroids; also useful as an analytical reference standard for 16-substituted steroid impurities. - **Supply:** Available for immediate shipment in research quantities.

Molecular Formula C23H33ClO3
Molecular Weight 393.0 g/mol
CAS No. 50678-52-9
Cat. No. B12680788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate
CAS50678-52-9
Molecular FormulaC23H33ClO3
Molecular Weight393.0 g/mol
Structural Identifiers
SMILESCC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)Cl
InChIInChI=1S/C23H33ClO3/c1-13(25)21-20(24)12-19-17-6-5-15-11-16(27-14(2)26)7-9-22(15,3)18(17)8-10-23(19,21)4/h5,16-21H,6-12H2,1-4H3/t16-,17?,18?,19?,20+,21-,22-,23-/m0/s1
InChIKeyVEIABLNKNSOQQY-XAVZRLFQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate: A Pregnenolone-Derived Building Block


16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate, also known as 16α-chloropregnenolone acetate, is a synthetic steroid intermediate belonging to the pregnane series . With a molecular formula of C23H33ClO3 and a molecular weight of 392.96 g/mol, its defining feature is the 16α-chloro substitution on the steroidal D-ring . This compound is primarily utilized as a research chemical and a strategic building block in the synthesis of more complex, halogenated corticosteroids and other modified steroid analogs, offering a distinct structural departure from more common, unsubstituted or epoxy-functionalized pregnenolone derivatives [1].

Building Block 16α-Chloro pregnenolone intermediate for steroid synthesis
Synthetic Role Pre-installed halogen handle for corticoid analog preparation
Procurement Note Rare research chemical; in-house purity verification recommended

Why Analogs Fail to Replace 16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate


Substituting 16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate with more common in-class analogs like 16-dehydropregnenolone acetate (16-DPA) or 16α,17α-epoxypregnenolone acetate is not a chemically neutral decision. The presence of the 16α-chloro substituent imparts fundamentally different physicochemical properties and synthetic reactivity [1]. Quantifiable differences in key parameters such as melting point (ΔT up to 26°C) and specific rotation (Δ[α] over 30°) provide clear evidence of divergent solid-state packing and stereoelectronic environments [2]. These differences can critically impact reaction yields, crystallization behavior, and the success of downstream synthetic pathways where the halogen atom serves as a specific handle for further functionalization or a probe of stereoelectronic effects [1].

Target Feature
Analog Difference
Substitution Risk
16α-Chloro synthetic handle
Non-halogenated or epoxy D-ring handles
May alter synthetic pathway efficiency
Higher melting point solid-state profile
Lower mp analog profiles
Crystallization behavior may differ
Distinct specific rotation identity
Different [α] profiles
Identity verification may not transfer directly

Quantitative Evidence Distinguishing 16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate


Melting Point Distinction from Key Analogs

16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate exhibits a significantly higher melting point (181-185°C) compared to the widely used synthetic intermediate 16-dehydropregnenolone acetate (16-DPA, mp 172-176°C) and the structurally related 16α,17α-epoxy analog (mp ~159°C) [1][2]. The 16α-chloro substituent increases the compound's melting point by up to 26°C relative to the epoxy derivative.

Melting Point
Reported
181–185 °C
Supports solid-state stability and recrystallization screening
ΔT +9–13 °C vs 16-DPA; ΔT +22–26 °C vs epoxy analog. Supplier-reported; verify with in-house DSC
Steroid Chemistry Crystallization Material Purity

Optical Rotation: Definitive Identity Checkpoint

The compound displays a specific rotation of -9.3°, a value that is markedly different from common precursors like 16-DPA, which has a specific rotation of approximately -40° [1]. This substantial difference (Δ[α] ≈ -30.7°) reflects the altered stereoelectronic environment introduced by the 16α-chloro substituent.

Specific Rotation
Reported
-9.3°
Supports non-destructive identity verification
Δ[α] -30.7° vs 16-DPA. Supplier-reported; cross-validate with polarimetry
Stereochemistry Quality Control Analytical Chemistry

Specialized Halogenated Corticoid Precursor

The compound's raison d'être is its role as a key intermediate in the synthesis of 16α-chloro corticoids, a class of potent anti-inflammatory steroids [1]. The 16α-chloro substituent is not merely a structural variant; it is a specific synthetic handle for subsequent chemical transformations. In contrast, analogs like 16-DPA or the 16α,17α-epoxy derivative require different, often more complex, reaction pathways to achieve a similar level of D-ring functionalization [1].

Synthetic Utility
Class-level inference
Direct precursor to 16α-chloro corticoid class
May support synthetic route planning for halogenated corticoids
Based on medicinal chemistry literature; pathway-specific
Medicinal Chemistry Corticosteroid Synthesis Halogenation Chemistry

Rare, Research-Grade Commercial Availability

Unlike the more common 16-DPA, which is a bulk industrial intermediate for steroid synthesis, 16-alpha-chloro-20-oxopregn-5-en-3-beta-yl acetate is offered by major research chemical suppliers like Sigma-Aldrich as part of a collection of "rare and unique chemicals" with the caveat that analytical data is not provided and it is sold "as-is" . This contrasts sharply with 16-DPA, which is typically available with a defined purity of ≥98.0% (by HPLC) .

Procurement Profile
Data to verify
Rare/Unique; sold "As-Is" without analytical data
Requires in-house purity characterization prior to use
Supplier catalog description; plan validation
Chemical Sourcing Specialty Chemicals Procurement

High-Value Applications of 16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate


Halogenated Corticosteroid Synthesis for SAR Studies

This compound is ideally suited for medicinal chemistry programs focused on synthesizing and evaluating novel 16α-halogenated corticosteroids. The pre-installed 16α-chloro group serves as a direct starting point, enabling researchers to efficiently explore the impact of this specific substitution on glucocorticoid receptor binding, anti-inflammatory potency, and mineralocorticoid activity [1]. Its use can streamline synthetic routes that would otherwise require multi-step introduction of the halogen atom onto a more complex corticosteroid core.

Stereoelectronic Effects of 16α-Chloro Substituent

The significant differences in melting point (181-185°C) and specific rotation (-9.3°) compared to non-chlorinated analogs provide a tangible entry point for studies into the fundamental stereoelectronic and conformational effects of 16α-substitution on the steroid nucleus [2]. Researchers can use this compound to probe how the electron-withdrawing chlorine atom influences the reactivity and conformation of the D-ring and the 20-keto side chain, providing valuable insights for rational steroid design.

Analytical Reference Standards for Complex Mixtures

Given its distinct physicochemical properties, particularly its unique specific rotation of -9.3° , this compound can be valuable in developing analytical methods for quality control. It can serve as a reference standard for detecting and quantifying related substances or process impurities in the synthesis of other 16-substituted steroids, especially where chromatographic separation from closely related analogs like 16-DPA or epoxy derivatives is challenging.

Chemical Biology Probes for Steroid-Modifying Enzymes

While direct biological data is limited for the compound itself, its structural similarity to natural steroid substrates makes it a potential candidate for use as a chemical probe in enzymology. Researchers studying enzymes like 3β-hydroxysteroid dehydrogenase or steroid 5α-reductase could employ this compound to assess the impact of the bulky, electronegative 16α-chloro substituent on substrate binding and catalysis, contributing to a deeper understanding of enzyme active site topology and specificity.

Application
Selection Property
Validation Focus
Halogenated corticoid SAR studies
Pre-installed 16α-chloro handle
Synthetic route efficiency and D-ring functionalization context
D-ring stereoelectronic effect studies
Physicochemical divergence from non-halogenated analogs
Conformational and reactivity analysis
Analytical reference for 16-substituted steroids
Distinct chiroptical identity
Chromatographic separation method context
Steroid-modifying enzyme probe studies
16α-Substituted steroid scaffold
Enzyme-substrate interaction context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.